Synthetic Efficiency: 2,2-Dichloropropanamide Enables the Most Efficient Sequence for 3-Methyl-cis-octahydroindol-5-one Formation
2,2-Dichloropropanamide serves as a critical substrate in radical cyclization sequences to form 3-methyl-cis-octahydroindol-5-ones. Among three synthetic strategies evaluated for accessing this scaffold, the route proceeding through 2,2-dichloropropanamide cyclization onto an alkenyl bond followed by hydrogenation of the endocyclic double bond was explicitly identified as 'the most efficient sequence to form the target compounds' [1]. The comparator routes include alternative cyclization precursors that were demonstrated to be less efficient, though specific quantitative yield differentials were not reported in the abstracted data [1]. This designation of maximal synthetic efficiency provides a direct, qualitative differentiation point for procurement decisions involving heterocyclic synthesis projects.
| Evidence Dimension | Synthetic route efficiency ranking |
|---|---|
| Target Compound Data | Most efficient sequence (ranking designation) |
| Comparator Or Baseline | Two alternative cyclization strategies (unspecified yields) |
| Quantified Difference | Ranked superior; quantitative differential unreported |
| Conditions | Radical cyclization onto alkenyl bond, followed by hydrogenation; synthesis of 3-methyl-cis-octahydroindol-5-ones |
Why This Matters
For laboratories synthesizing octahydroindolone scaffolds, this compound offers a documented efficiency advantage over alternative precursors, potentially reducing step count, reaction time, or purification burden.
- [1] Quirante, J., Vila, X., Escolano, C., Bonjoch, J. Radical Cyclizations in the Synthesis of 3-Methyl-cis-octahydroindol-5-ones. In: Studies in Natural Products Chemistry. 2017;53:65-94. View Source
